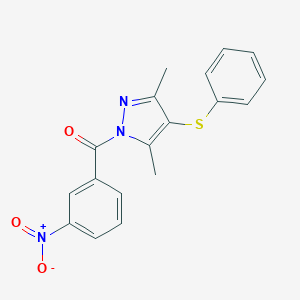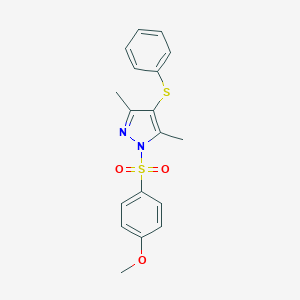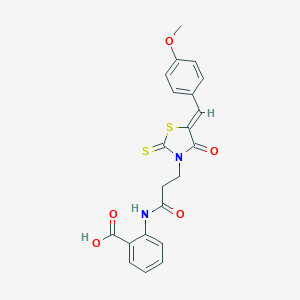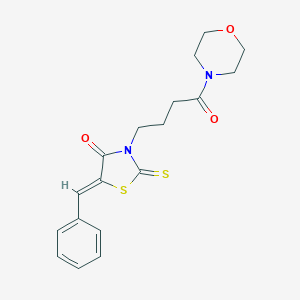![molecular formula C17H17NO2S B415678 2-{[2-(3,4-Dimethylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole](/img/structure/B415678.png)
2-{[2-(3,4-Dimethylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(3,4-Dimethylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole is a synthetic organic compound that belongs to the class of benzooxazoles. This compound is characterized by the presence of a benzooxazole ring, which is fused with a phenoxy-ethylsulfanyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3,4-Dimethylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole typically involves multiple steps, starting from readily available precursors. One common method involves the coupling of 3,4-dimethylphenol with ethylene sulfide to form 2-(3,4-dimethylphenoxy)ethanethiol. This intermediate is then reacted with 2-aminobenzoic acid under dehydrating conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
2-{[2-(3,4-Dimethylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thioether.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 2-{[2-(3,4-Dimethylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and microbial inhibition .
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
2-(3,4-Dimethylphenoxy)ethanol: A related compound with an ethanol group instead of the benzooxazole ring.
Uniqueness
2-{[2-(3,4-Dimethylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole stands out due to its unique combination of a benzooxazole ring and a phenoxy-ethylsulfanyl group.
特性
分子式 |
C17H17NO2S |
|---|---|
分子量 |
299.4g/mol |
IUPAC名 |
2-[2-(3,4-dimethylphenoxy)ethylsulfanyl]-1,3-benzoxazole |
InChI |
InChI=1S/C17H17NO2S/c1-12-7-8-14(11-13(12)2)19-9-10-21-17-18-15-5-3-4-6-16(15)20-17/h3-8,11H,9-10H2,1-2H3 |
InChIキー |
DYQYQOCDPWWERE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCCSC2=NC3=CC=CC=C3O2)C |
正規SMILES |
CC1=C(C=C(C=C1)OCCSC2=NC3=CC=CC=C3O2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-5-(4-bromo-2-thienyl)-N-(2-furylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B415596.png)
![7,7-dimethyl-10-(3-methylphenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B415598.png)
![Ethyl 2-({2-oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B415599.png)
![N-{1-[(4-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B415600.png)
![Ethyl 2-[(4-ethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B415601.png)
![3-[2-(cyanomethoxy)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B415602.png)
![N-{1-[(2-methyl-4-nitrophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B415603.png)
![N-(4-chlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B415604.png)




![N-(1-isopropyl-2-methylpropyl)-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B415614.png)
![N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide](/img/structure/B415616.png)
